molecular formula C10H20N2O B174542 N,N-Dimethyl-3-(piperidin-3-yl)propanamide CAS No. 138304-80-0

N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Cat. No.: B174542
CAS No.: 138304-80-0
M. Wt: 184.28 g/mol
InChI Key: WQZWSAVUJCYHMU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a heterocyclic amine, and is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide typically involves the reaction of piperidine with N,N-dimethylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of N,N-dimethylpropanamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(piperidin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Dimethyl-3-(piperidin-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction mechanisms that lead to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(piperidin-3-yl)propanamide is unique due to its specific structural features and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZWSAVUJCYHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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